molecular formula C12H22FeO11 B1245881 Iron saccharate CAS No. 8047-67-4

Iron saccharate

Numéro de catalogue: B1245881
Numéro CAS: 8047-67-4
Poids moléculaire: 398.14 g/mol
Clé InChI: HQXGNTOSLWOUDQ-AKSHDPDZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Iron saccharate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Iron saccharate, also known as iron sucrose or sucroferric oxyhydroxide, primarily targets erythroid precursor cells . These cells are precursors to erythrocytes, also known as red blood cells, which are responsible for transporting oxygen throughout the body .

Mode of Action

Following intravenous administration, this compound dissociates into iron and sucrose . The iron is then transported as a complex with transferrin, a protein that binds and transports iron in the blood, to its target cells . Once it reaches the erythroid precursor cells, the iron is incorporated into hemoglobin as the cells mature into red blood cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is erythropoiesis, the process of producing new red blood cells . Iron is a critical component of hemoglobin, the molecule within red blood cells that binds and carries oxygen . By providing a source of iron, this compound supports the production of hemoglobin and the formation of new red blood cells .

Pharmacokinetics

Upon intravenous administration, this compound results in rapidly high serum iron levels . The maximum measured levels occur after 10 minutes of injection . This compound is then rapidly cleared from the serum and taken up by the reticuloendothelial system, mainly in the liver and the spleen, with a subsequent release of iron for bone marrow utilization .

Result of Action

The administration of this compound leads to significant increases in serum iron and serum ferritin levels, and significant decreases in total iron binding capacity . This results in an increase in the body’s iron stores, supporting the production of red blood cells and helping to correct iron deficiency anemia .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in conditions such as chronic kidney disease, this compound is more preferred due to fewer side effects compared to other iron supplements like iron dextran . Furthermore, high oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .

Orientations Futures

Intravenous iron administration, such as Iron Saccharate, has emerged as a crucial intervention for managing patients with cardiorenal syndrome (CRS) and iron deficiency, with or without the presence of anemia . Future research endeavors are eagerly awaited to further improve our understanding of its clinical implications and optimize patient outcomes .

Analyse Biochimique

Biochemical Properties

Iron saccharate plays a crucial role in biochemical reactions by replenishing iron stores in the body. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with transferrin, a protein that binds and transports iron in the bloodstream. This compound dissociates into iron and sucrose upon administration, and the iron is then transported by transferrin to target cells, including erythroid precursor cells . This interaction is essential for the synthesis of hemoglobin and the maturation of red blood cells.

Cellular Effects

This compound influences various types of cells and cellular processes. It significantly impacts erythroid precursor cells by providing the necessary iron for hemoglobin synthesis. This, in turn, enhances the production of red blood cells. Additionally, this compound affects cell signaling pathways and gene expression related to iron metabolism. It can modulate the expression of genes involved in iron uptake, storage, and utilization, thereby influencing cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its dissociation into iron and sucrose upon intravenous administration. The iron is then transported by transferrin to target cells, where it is incorporated into hemoglobin as the cells mature into red blood cells. This compound also interacts with other biomolecules, such as ferritin, which stores iron within cells. This interaction ensures a steady supply of iron for various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, there is a rapid increase in serum iron levels following administration. This is followed by a gradual incorporation of iron into hemoglobin and other cellular components. Over time, this compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound maintains its efficacy and safety profile over extended periods, making it suitable for long-term use in patients with chronic conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively replenishes iron stores and improves hemoglobin levels. At higher doses, there may be toxic or adverse effects, such as oxidative stress and damage to cellular components. It is essential to determine the optimal dosage to maximize the benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways related to iron metabolism. It interacts with enzymes and cofactors that regulate iron uptake, storage, and utilization. For example, this compound can influence the activity of ferroportin, an iron exporter protein, and hepcidin, a hormone that regulates iron homeostasis. These interactions affect metabolic flux and metabolite levels, ensuring a balanced supply of iron for cellular processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Transferrin plays a crucial role in transporting this compound to target cells. Once inside the cells, iron is stored in ferritin or utilized for various biochemical processes. The distribution of this compound within tissues ensures that iron is available where it is needed most, such as in erythroid precursor cells for hemoglobin synthesis .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and organelles involved in iron metabolism. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, iron may be stored in ferritin within the cytoplasm or transported to mitochondria for heme synthesis. These localization mechanisms ensure that this compound exerts its effects efficiently within cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iron saccharate is synthesized by reacting ferric hydroxide with sucrose under controlled conditions. The reaction typically involves dissolving ferric hydroxide in water and then adding sucrose to form a complex. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves high-temperature cyclic concentration to treat the raw material. Water for injection is added to prepare an this compound solution, and the pH value is adjusted to ensure stability and efficacy .

Analyse Des Réactions Chimiques

Types of Reactions: Iron saccharate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparaison Avec Des Composés Similaires

  • Ferric gluconate
  • Ferric carboxymaltose
  • Iron dextran
  • Iron isomaltoside
  • Ferumoxytol

Comparison: Iron saccharate is unique due to its lower incidence of side effects and its rapid efficacy in increasing hemoglobin, ferritin, and transferrin saturation levels. Unlike iron dextran, which can cause severe allergic reactions, this compound is generally well-tolerated. Ferric carboxymaltose and ferumoxytol are also effective but may have different pharmacokinetic profiles and cost considerations .

This compound stands out for its balance of efficacy, safety, and cost-effectiveness, making it a preferred choice in many clinical settings .

Propriétés

{ "Design of the Synthesis Pathway": "Iron saccharate can be synthesized by reacting ferric hydroxide with saccharic acid in the presence of sodium hydroxide.", "Starting Materials": [ "Ferric hydroxide", "Saccharic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve ferric hydroxide in water to form a solution.", "Add saccharic acid to the solution and stir until dissolved.", "Add sodium hydroxide to the solution to adjust the pH to 7-8.", "Heat the solution to 70-80°C and stir for 2-3 hours.", "Cool the solution and filter the precipitate.", "Wash the precipitate with water and dry it at 60-70°C.", "The resulting product is iron saccharate." ] }

Following intravenous administration, iron sucrose is dissociated into iron and sucrose and the iron is transported as a complex with transferrin to target cells including erythroid precursor cells. The iron is then incorporated into hemoglobin as the cells mature into red blood cells.

Numéro CAS

8047-67-4

Formule moléculaire

C12H22FeO11

Poids moléculaire

398.14 g/mol

Nom IUPAC

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;iron

InChI

InChI=1S/C12H22O11.Fe/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;/h4-11,13-20H,1-3H2;/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1

Clé InChI

HQXGNTOSLWOUDQ-AKSHDPDZSA-N

SMILES isomérique

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[Fe]

SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Fe+3].[Fe+3]

SMILES canonique

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[Fe]

Pictogrammes

Acute Toxic; Irritant

Synonymes

D-Glucaric acid, iron(2+) salt (1:1)
Ferri Saccharate
ferri-saccharate
ferric oxide, saccharated
ferric saccharate
Hippiron
iron oxide (saccharated)
Iron Saccharate
iron sucrose
iron(III)-hydroxide sucrose complex
iron-saccharate
Saccharated Ferric Oxide
Venofe

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iron saccharate
Reactant of Route 2
Iron saccharate
Reactant of Route 3
Iron saccharate
Reactant of Route 4
Iron saccharate
Reactant of Route 5
Iron saccharate
Reactant of Route 6
Iron saccharate
Customer
Q & A

Q1: How does iron saccharate deliver iron to the body?

A1: After intravenous administration, this compound is taken up by the reticuloendothelial system (RES), primarily in the liver and spleen. [] The complex is then broken down, releasing iron. [] This iron can then be incorporated into erythrocytes (red blood cells) during erythropoiesis. []

Q2: What is the impact of this compound on erythropoietin requirements?

A2: Studies demonstrate that this compound administration can significantly reduce erythropoietin (EPO) requirements in hemodialysis patients. [, , ] This effect is attributed to the increased availability of iron for erythropoiesis, improving the efficacy of EPO therapy. []

Q3: Does this compound administration affect iron metabolism parameters?

A3: Yes, intravenous this compound significantly increases serum ferritin, transferrin saturation, and hemoglobin levels, reflecting improved iron stores and red blood cell production. [, , , ]

Q4: What is the chemical structure of this compound?

A4: this compound is a polynuclear iron(III)-hydroxide carbohydrate complex. [] It consists of a core of ferric hydroxide surrounded by a shell of sucrose molecules. []

Q5: Is there spectroscopic data available for this compound?

A5: While specific spectroscopic data is limited in the provided research, analytical techniques like high-performance liquid chromatography and capillary electrophoresis have been employed to characterize iron species in this compound formulations and biological samples. [, ]

Q6: How does light exposure affect this compound stability in parenteral nutrition solutions?

A6: Studies indicate that light exposure can increase the formation of lipid peroxidation products in parenteral nutrition solutions containing this compound, even when combined with vitamins and trace elements. [] This suggests a need for light protection during storage and administration of such solutions.

Q7: What are the potential adverse effects associated with this compound?

A7: While generally considered well-tolerated, this compound can cause adverse reactions similar to other intravenous iron preparations. [] These can include:

  • Hypersensitivity reactions, including anaphylaxis (rare) [, ]
  • Hypotension []
  • Transient chest pain []
  • Increased risk of infection, possibly due to impaired neutrophil function at high doses []

Q8: Is there a risk of iron overload with this compound treatment?

A8: Yes, as with any iron supplementation, there is a risk of iron overload with this compound. Monitoring iron parameters like serum ferritin and transferrin saturation is crucial to guide dosing and prevent iron overload. []

Q9: Does intravenous this compound lead to the formation of labile iron?

A9: Yes, studies show that intravenous this compound can lead to transient increases in non-transferrin bound iron (NTBI) in the plasma of dialysis patients. [] This labile iron has the potential to generate oxidative stress and contribute to adverse effects.

Q10: Are there any biomarkers that can predict response to this compound treatment?

A10: Research suggests that reticulocyte parameters, specifically reticulocyte haemoglobin content (CHr) and high-fluorescence reticulocyte count (HFR), can predict response to intravenous iron supplementation, including this compound, in hemodialysis patients. []

Q11: What analytical techniques are used to quantify this compound and its metabolites?

A11: Various methods are employed to measure iron parameters in both formulations and biological samples, including:

  • Serum iron and ferritin assays [, ]
  • Transferrin saturation measurements []
  • High-performance liquid chromatography for analyzing iron species []
  • Capillary electrophoresis for characterizing labile iron []
  • T2* MRI for visualizing iron deposition in organs []

Q12: What are the alternatives to this compound for intravenous iron supplementation?

A12: Other available intravenous iron preparations include:

  • Iron dextran: Associated with a higher risk of anaphylaxis and is no longer available in many European countries. [, ]
  • Sodium ferric gluconate: Considered to have a lower risk of hypersensitivity reactions compared to iron dextran, but may have a faster iron release profile than this compound. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.